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molecular formula C7H7ClO3 B1293657 Methyl 5-(chloromethyl)-2-furoate CAS No. 2144-37-8

Methyl 5-(chloromethyl)-2-furoate

Cat. No. B1293657
M. Wt: 174.58 g/mol
InChI Key: PWXMEBZOKUPCST-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 60 mg, 1.50 mmol) was added to 2,2,2-trifluoroethanol (99 μL, 1.38 mmol) in anhydrous DMF (1 mL) and the mixture was stirred under nitrogen for 20 min. 5-Chloromethylfuran-2-carboxylic acid methyl ester (200 mg, 1.15 mmol) was then added and the mixture was stirred at room temperature for 18 h, then at 60 C for 3 h, then at 100 C for 3 h. Sodium hydride (60% dispersion in mineral oil, 30 mg, 0.75 mmol) was added under nitrogen and the reaction mixture was stirred at room temperature for 18 h. Sodium hydride (60% dispersion in mineral oil, 30 mg, 0.75 mmol) was added and the mixture was stirred at room temperature for 3 h. The reaction mixture was diluted with EtOAc (30 mL) then washed with saturated aq. sodium bicarbonate (4×6 mL), saturated aq. ammonium chloride (2×6 mL) and then brine (6 mL). The aqueous extractions were combined and brought to pH 1 by the addition of 2M HCl and then extracted with DCM (5 mL). The combined organic extractions were washed with water (3×6 mL), then brine (6 mL) and then dried over sodium sulfate and evaporated under vacuum to afford the title compound (123 mg, 48%), which was used without further purification. Method C HPLC-MS: (MH+) requires m/z=225. Found: m/z=252, Rt=1.15 min (97%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
99 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].C[O:10][C:11]([C:13]1[O:14][C:15]([CH2:18]Cl)=[CH:16][CH:17]=1)=[O:12]>CN(C=O)C.CCOC(C)=O>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][CH2:18][C:15]1[O:14][C:13]([C:11]([OH:12])=[O:10])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
99 μL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)CCl
Step Three
Name
Quantity
30 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
30 mg
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 h
Duration
18 h
WAIT
Type
WAIT
Details
at 60 C for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
at 100 C for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 h
Duration
3 h
WASH
Type
WASH
Details
then washed with saturated aq. sodium bicarbonate (4×6 mL), saturated aq. ammonium chloride (2×6 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extractions
ADDITION
Type
ADDITION
Details
brought to pH 1 by the addition of 2M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed with water (3×6 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (6 mL) and then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(COCC1=CC=C(O1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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